![molecular formula C9H10N4O2 B582353 Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1260169-02-5](/img/structure/B582353.png)

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Overview

Description

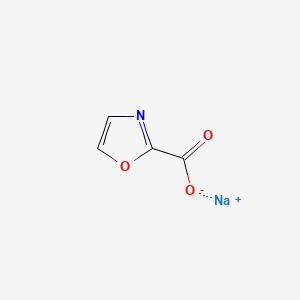

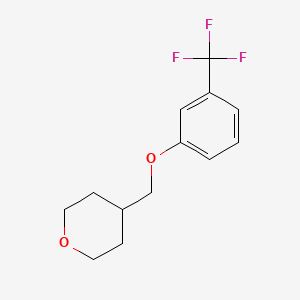

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H10N4O2 . It has an average mass of 206.201 Da and a monoisotopic mass of 206.080383 Da .

Synthesis Analysis

The synthesis of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes proceeds smoothly with excellent selectivity in favor of the C6-position .Molecular Structure Analysis

The InChI code for Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is 1S/C9H10N4O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3,(H2,10,12) . This code provides a specific representation of its molecular structure.Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate are complex and involve multiple steps . For instance, the introduction of alkynyl, aryl, or arylamine groups at the C2-position can be achieved via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Physical And Chemical Properties Analysis

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Anticancer Properties

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7). The compound’s structure allows for modifications that enhance its cytotoxicity against cancer cells . Further studies are needed to explore its mechanism of action and potential clinical applications.

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have exhibited anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for drug development in inflammatory disorders .

Antimicrobial Effects

Researchers have investigated the antimicrobial activity of this compound against bacteria, fungi, and other pathogens. Its unique structure provides opportunities for rational design and optimization of antimicrobial agents. Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives could serve as leads for novel antibiotics .

Kinase Inhibition

Certain derivatives of this compound have demonstrated kinase inhibition activity. Kinases play essential roles in cell signaling pathways, making them attractive targets for drug discovery. Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate analogs may modulate kinase activity and impact cellular processes .

Neuroprotective Potential

The central nervous system faces various challenges, including neurodegenerative diseases. Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have been explored for their neuroprotective effects. These compounds may enhance neuronal survival and mitigate oxidative stress, making them relevant in neurology research .

Photophysical Properties

Beyond biological applications, researchers have studied the photophysical properties of this compound. Its absorption and emission spectra can be tailored through structural modifications. Understanding these properties aids in designing fluorescent probes and sensors for analytical purposes .

Mechanism of Action

Mode of Action

It is known that the compound is involved in sequential site-selective cross-coupling reactions , but the specific interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

The compound is known to be involved in the synthesis of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives , suggesting it may play a role in various biochemical pathways.

Pharmacokinetics

Its lipophilicity (Log Po/w) is 1.85 (iLOGP), indicating a moderate level of lipophilicity, which can impact its bioavailability .

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBUOZSNISVNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=CN2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735891 | |

| Record name | Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260169-02-5 | |

| Record name | Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)

![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)

![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)